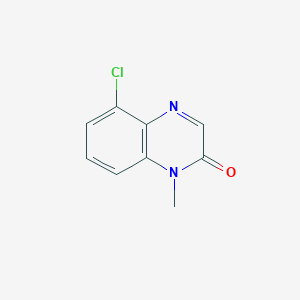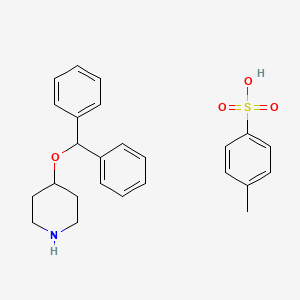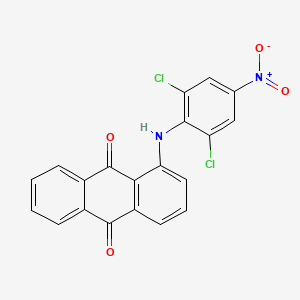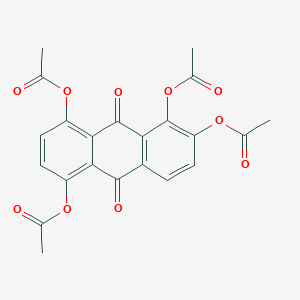![molecular formula C16H19N3O2 B13144214 6-[([2,2'-Bipyridin]-4-yl)amino]hexanoic acid CAS No. 340721-89-3](/img/structure/B13144214.png)
6-[([2,2'-Bipyridin]-4-yl)amino]hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-([2,2’-Bipyridin]-4-ylamino)hexanoic acid is an organic compound that features a bipyridine moiety linked to a hexanoic acid chain. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The bipyridine unit is known for its ability to coordinate with metal ions, making this compound useful in coordination chemistry and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-([2,2’-Bipyridin]-4-ylamino)hexanoic acid typically involves the following steps:
Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction of two pyridine units. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Attachment of the Hexanoic Acid Chain: The bipyridine intermediate is then reacted with 6-bromohexanoic acid under basic conditions to form the desired product. This step often involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of 6-([2,2’-Bipyridin]-4-ylamino)hexanoic acid would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6-([2,2’-Bipyridin]-4-ylamino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the bipyridine moiety.
Substitution: The bipyridine unit can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
科学的研究の応用
6-([2,2’-Bipyridin]-4-ylamino)hexanoic acid has several scientific research applications:
Chemistry: It is used in coordination chemistry to form complexes with metal ions, which can be studied for their catalytic properties.
Biology: The compound can be used as a ligand in biochemical assays to study metal ion interactions in biological systems.
Industry: It can be used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs), which have applications in gas storage and separation.
作用機序
The mechanism of action of 6-([2,2’-Bipyridin]-4-ylamino)hexanoic acid involves its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable complexes with transition metals. These complexes can then participate in various catalytic processes or biological interactions. The specific molecular targets and pathways depend on the metal ion and the context in which the compound is used.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine compound without the hexanoic acid chain.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
6-Aminohexanoic Acid: A compound with a similar hexanoic acid chain but without the bipyridine moiety.
Uniqueness
6-([2,2’-Bipyridin]-4-ylamino)hexanoic acid is unique due to the combination of the bipyridine unit and the hexanoic acid chain. This dual functionality allows it to participate in both coordination chemistry and organic reactions, making it versatile for various applications.
特性
CAS番号 |
340721-89-3 |
|---|---|
分子式 |
C16H19N3O2 |
分子量 |
285.34 g/mol |
IUPAC名 |
6-[(2-pyridin-2-ylpyridin-4-yl)amino]hexanoic acid |
InChI |
InChI=1S/C16H19N3O2/c20-16(21)7-2-1-4-9-17-13-8-11-19-15(12-13)14-6-3-5-10-18-14/h3,5-6,8,10-12H,1-2,4,7,9H2,(H,17,19)(H,20,21) |
InChIキー |
NIUJVANWZHQLAN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)NCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Benzyl-3-phenyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine](/img/structure/B13144132.png)



![Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13144180.png)
![Valine,N-[(2,5-dimethylphenyl)sulfonyl]-](/img/structure/B13144186.png)
![L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(2,2,2-trichloroethoxy)sulfonyl]methyl]-](/img/structure/B13144193.png)


![7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione](/img/structure/B13144208.png)




